(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane
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Overview
Description
This compound is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-cyano-4-(methylamino)pyridine-1-oxide
- 2-bromo-3-cyano-4-(ethylamino)pyridine-1-oxide
- 2-bromo-3-cyano-4-(propylamino)pyridine-1-oxide
Uniqueness
2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXQVPEWIWHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NC(=CC=C1)Br)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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